molecular formula C10H8Br2O2 B6173769 rac-(1R,2R)-2-(3,4-dibromophenyl)cyclopropane-1-carboxylic acid, trans CAS No. 2350548-10-4

rac-(1R,2R)-2-(3,4-dibromophenyl)cyclopropane-1-carboxylic acid, trans

Cat. No.: B6173769
CAS No.: 2350548-10-4
M. Wt: 320
InChI Key:
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Description

rac-(1R,2R)-2-(3,4-dibromophenyl)cyclopropane-1-carboxylic acid, trans: is a synthetic organic compound characterized by the presence of a cyclopropane ring substituted with a carboxylic acid group and a dibromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(3,4-dibromophenyl)cyclopropane-1-carboxylic acid, trans typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Dibromophenyl Group: The dibromophenyl group can be introduced via a Grignard reaction, where a dibromobenzene derivative reacts with a cyclopropane carboxylic acid ester.

    Hydrolysis: The ester group is hydrolyzed to yield the carboxylic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Simmons-Smith reaction and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives, such as carboxylate salts or esters.

    Reduction: The dibromophenyl group can be reduced to form a phenyl group, potentially altering the compound’s properties.

    Substitution: The bromine atoms in the dibromophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylate salts, esters.

    Reduction: Phenyl-substituted cyclopropane carboxylic acids.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, rac-(1R,2R)-2-(3,4-dibromophenyl)cyclopropane-1-carboxylic acid, trans is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biological and medical research, this compound can be used to study the effects of cyclopropane derivatives on biological systems. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In industry, this compound could be used in the development of new polymers or as a precursor for agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(3,4-dibromophenyl)cyclopropane-1-carboxylic acid, trans depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropane ring can induce strain in molecular structures, potentially affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,2R)-2-phenylcyclopropane-1-carboxylic acid, trans: Lacks the dibromophenyl group, making it less reactive in certain substitution reactions.

    rac-(1R,2R)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid, trans: Similar structure but with chlorine atoms instead of bromine, which can affect its reactivity and biological activity.

Uniqueness

The presence of the dibromophenyl group in rac-(1R,2R)-2-(3,4-dibromophenyl)cyclopropane-1-carboxylic acid, trans makes it particularly reactive in nucleophilic substitution reactions, providing a versatile platform for further chemical modifications

Properties

CAS No.

2350548-10-4

Molecular Formula

C10H8Br2O2

Molecular Weight

320

Purity

95

Origin of Product

United States

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